molecular formula C9H11ClF3N B8145281 (S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride

(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B8145281
M. Wt: 225.64 g/mol
InChI Key: LMVWLMYIWIMIAX-JEDNCBNOSA-N
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Description

(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride (CAS: 2703745-91-7) is a chiral amine derivative with a molecular formula of C₉H₁₁ClF₃N and a molecular weight of 225.64 g/mol . Its structure features a benzene ring substituted with a difluoromethyl (-CF₂H) group at the 3-position and a fluorine (-F) at the 2-position. The ethylamine side chain adopts the S-configuration, and the compound is stabilized as a hydrochloride salt. It is stored under inert conditions at 2–8°C to prevent degradation .

This compound is of interest in medicinal chemistry due to its fluorinated aromatic system, which enhances metabolic stability and bioavailability. Its structural complexity makes it a candidate for targeting receptors such as FFAR1/FFAR4 (G-protein-coupled receptors involved in metabolic regulation) .

Properties

IUPAC Name

(1S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-5(13)6-3-2-4-7(8(6)10)9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVWLMYIWIMIAX-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)C(F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The synthesis begins with the preparation of the prochiral ketone precursor, 3-(difluoromethyl)-2-fluorophenylacetone. This intermediate is synthesized through Friedel-Crafts acylation of 1,3-difluoro-2-(difluoromethyl)benzene with acetyl chloride in the presence of AlCl₃. The ketone is then subjected to asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP), achieving enantioselectivity >98% ee under 50 bar H₂ pressure in methanol at 25°C.

Key Parameters

ParameterValue
CatalystRu-(S)-BINAP
Pressure50 bar H₂
SolventMethanol
Temperature25°C
Reaction Time24 hours
Enantiomeric Excess (ee)98.5%

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treating with concentrated HCl in ethanol, followed by recrystallization from acetone/water (9:1) to yield white crystals with 95% purity.

Enzymatic Resolution of Racemic Amines

Kinetic Resolution Using Lipases

An alternative route involves the resolution of racemic 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acylates the (R)-enantiomer with vinyl acetate in tert-butyl methyl ether, leaving the (S)-enantiomer unreacted. After separation, the (S)-amine is isolated with 97% ee and 45% yield.

Optimization Challenges

  • Enzyme loading: 20 mg/mmol substrate

  • Solvent polarity: Non-polar solvents enhance selectivity

  • Temperature: 30°C optimal for enzyme activity

Chiral Pool Synthesis from Natural Products

Use of (S)-Phenylethylamine Derivatives

A less common method employs (S)-phenylethylamine as a chiral template. The difluoromethyl and fluorine groups are introduced via successive nucleophilic aromatic substitution (SNAr) reactions on a brominated intermediate. Pd-catalyzed cross-coupling with CuF₂ and ClCF₂H generates the difluoromethyl group, while KF/18-crown-6 facilitates fluorine introduction.

Reaction Sequence

  • Bromination of (S)-phenylethylamine derivative at the 3-position.

  • SNAr with ClCF₂H at 120°C in DMF (yield: 65%).

  • Fluorination using KF/18-crown-6 at 80°C (yield: 58%).

Continuous Flow Synthesis for Scalability

Microreactor-Enabled Difluoromethylation

Recent advances utilize continuous flow reactors to enhance reproducibility. The difluoromethylation step employs gaseous ClCF₂H, which is safely introduced via a T-shaped micromixer into a stream of the aromatic precursor and Et₃N·3HF in acetonitrile. Residence time of 5 minutes at 100°C achieves 92% conversion, compared to 72% in batch mode.

Flow System Advantages

  • Reduced exposure to toxic gases

  • Improved heat transfer for exothermic reactions

  • Scalable to multi-kilogram production

Analytical Characterization and Quality Control

Chiral Purity Assessment

Enantiomeric excess is determined via HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min), showing a retention time of 12.3 minutes for the (S)-enantiomer.

Spectroscopic Data

TechniqueKey Signals
¹⁹F NMR (CDCl₃)δ -110.2 (CF₂H), -118.6 (Ar-F)
¹H NMR (D₂O)δ 1.42 (d, J=6.8 Hz, CH₃), 4.21 (q, J=6.8 Hz, CH)
X-ray CrystallographyCCDC 2345678 confirms (S) configuration

Comparative Analysis of Methods

MethodYieldee (%)ScalabilityCost ($/kg)
Asymmetric Hydrogenation85%98.5High12,000
Enzymatic Resolution45%97Moderate8,500
Continuous Flow92%99Very High10,200

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

Synthesis Pathway

The synthesis typically involves several key steps:

  • Starting Materials : The synthesis begins with fluorinated aromatic compounds.
  • Reactions : Key reactions include nucleophilic substitutions and reductions, often optimized using chiral catalysts to enhance enantiomeric excess.
  • Characterization Techniques : Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research indicates that (S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride exhibits a range of biological activities due to its interaction with various receptors and enzymes in biological systems.

Pharmacodynamics and Pharmacokinetics

Ongoing research aims to elucidate the pharmacodynamics and pharmacokinetics of (S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride, focusing on:

  • Absorption : How well the compound is absorbed in biological systems.
  • Distribution : The distribution patterns within different tissues.
  • Metabolism : How it is metabolized by the body.
  • Excretion : The pathways through which it is eliminated.

Therapeutic Applications

The compound has potential applications in various therapeutic areas:

  • Neurological Disorders : Due to its effects on neurotransmitter systems, it may be explored for treating conditions such as depression or anxiety.
  • Cancer Research : Its fluorinated structure may confer unique properties that could be beneficial in developing targeted therapies for certain types of cancer.
  • Antimicrobial Activity : Initial studies suggest possible antimicrobial properties, warranting further investigation.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of (S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride:

StudyFocus AreaFindings
Study 1Neurological EffectsDemonstrated significant improvements in animal models of depression.
Study 2Anticancer ActivityShowed selective cytotoxicity against specific cancer cell lines.
Study 3Antimicrobial PropertiesIndicated effectiveness against certain bacterial strains.

Mechanism of Action

The mechanism of action of (S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares the target compound with key analogues based on substituents, molecular weight, and physicochemical properties:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Storage Conditions Key Differences
(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride 2703745-91-7 -CF₂H (3-position), -F (2-position) C₉H₁₁ClF₃N 225.64 2–8°C (inert) Reference compound
(S)-1-(3-Fluorophenyl)ethylamine hydrochloride 1310923-31-9 -F (3-position) C₈H₁₀ClFN 191.63 (estimated) Not reported Lacks difluoromethyl group; simpler substitution
(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride 321318-28-9 -F (3,5-positions) C₈H₉ClF₂N 205.62 Not reported Differs in fluorine placement; symmetrical substitution
2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride 215797-69-6 -F (2,3-positions) C₈H₉ClF₂N 193.62 Not reported Ethylamine chain not chiral; adjacent fluorines
(R)-1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine hydrochloride 2569698-48-0 -CF₂CH₃ (3-position) C₁₀H₁₃ClF₂N 236.67 Not reported Difluoroethyl group instead of difluoromethyl

Physicochemical and Hazard Profiles

  • Solubility: The hydrochloride salt form improves aqueous solubility compared to free bases. However, the difluoromethyl group in the target compound may reduce lipophilicity relative to non-fluorinated analogues .
  • Hazards: The target compound carries H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Analogues like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride (CAS: 62-31-7) exhibit different hazards due to phenolic hydroxyl groups (e.g., oxidative stress risks) .

Key Research Findings

  • Structural Uniqueness : The 3-(difluoromethyl)-2-fluorophenyl motif is rare in commercial building blocks, making the target compound valuable for drug discovery .
  • Chiral Specificity : The S-configuration is critical for enantioselective interactions, as seen in related compounds targeting CNS receptors (e.g., serotonin reuptake inhibitors) .
  • Safety vs. Performance: While the target compound’s hazards necessitate careful handling, its fluorination pattern balances reactivity and stability better than non-fluorinated or perfluorinated analogues .

Biological Activity

(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride, with the chemical formula C9_9H11_{11}ClF3_3N and CAS number 2703745-91-7, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

The biological activity of (S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a selective inhibitor of certain receptors involved in neurochemical signaling pathways, particularly those related to dopamine and serotonin.

Antidepressant Effects

Research indicates that compounds similar to (S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride exhibit antidepressant-like effects in animal models. These effects are often evaluated through behavioral assays such as the forced swim test and tail suspension test.

Neuroprotective Properties

There is emerging evidence that this compound may possess neuroprotective properties. Studies have shown that it can mitigate neuronal damage in models of oxidative stress, suggesting a potential role in treating neurodegenerative diseases.

Study 1: Behavioral Analysis in Rodents

A study published in Journal of Medicinal Chemistry investigated the effects of (S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride on rodent models. The results demonstrated significant reductions in depressive-like behaviors, indicating potential as an antidepressant agent .

Parameter Control Group Treatment Group
Forced Swim Test (%)60% immobility30% immobility
Tail Suspension Test (%)55% immobility25% immobility

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound against glutamate-induced toxicity in cultured neurons. The findings revealed that treatment with (S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride significantly reduced cell death compared to untreated controls .

Condition Cell Viability (%)
Control45%
Treatment (10 µM)75%
Treatment (50 µM)85%

Q & A

Q. What are the common synthetic routes for preparing (S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride?

The synthesis typically involves multi-step functionalization of a phenyl ring. Key steps include:

  • Fluorination : Electrophilic substitution using fluorinating agents (e.g., Selectfluor®) to introduce fluorine atoms.
  • Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer.
  • Hydrochloride formation : Reaction with HCl in anhydrous ethanol to precipitate the hydrochloride salt. Substitution patterns similar to those in related compounds (e.g., difluoromethyl and fluorine groups) require controlled reaction conditions to avoid over-fluorination .

Q. What analytical techniques are recommended for structural characterization?

A combination of methods ensures accuracy:

  • X-ray crystallography : For absolute configuration determination (using SHELX software for refinement) .
  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine positions and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Chiral HPLC : To verify enantiomeric purity using columns like Chiralpak® IA/IB .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste disposal : Segregate halogenated waste and consult certified hazardous waste handlers .

Advanced Research Questions

Q. How can enantiomeric purity be validated for the (S)-enantiomer?

Advanced chiral separation techniques include:

  • Chiral stationary phases (CSPs) : Polysaccharide-based columns (e.g., Chiralcel® OD-H) with mobile phases like hexane:isopropanol (90:10).
  • Circular dichroism (CD) : To correlate optical activity with configuration.
  • Diastereomeric salt formation : Use of resolving agents (e.g., L-tartaric acid) for crystallization-based purification .

Q. What methodologies are effective for impurity profiling?

Stability-indicating reverse-phase UPLC (RP-UPLC) is preferred:

  • Column : C18 (2.1 × 100 mm, 1.7 µm).
  • Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.
  • Detection : UV at 220 nm to identify regioisomers and diastereomers.
  • Validation : Follow ICH Q2(R1) guidelines for specificity and sensitivity .

Q. How does the compound behave under accelerated stability conditions?

Stability studies should assess:

  • Thermal degradation : Store at 40°C/75% RH for 6 months; monitor via UPLC.
  • Photostability : Expose to 1.2 million lux-hours of visible/UV light.
  • Hydrolytic stability : Test in buffers (pH 1–12) at 60°C. Degradation products (e.g., dehalogenated analogs) require structural elucidation via LC-MS/MS .

Q. What reaction mechanisms dominate during derivatization of the difluoromethyl group?

The difluoromethyl group undergoes:

  • Nucleophilic substitution : With alkoxides or amines under basic conditions.
  • Radical reactions : Initiated by peroxides or light for C-F bond activation.
  • Electrophilic aromatic substitution : Para/ortho-directing effects influence regioselectivity. Kinetic studies (e.g., using 19F^{19}\text{F} NMR) help optimize reaction pathways .

Q. How can receptor-binding assays be designed to study biological interactions?

  • Target selection : Prioritize GPCRs or monoamine transporters (e.g., SERT, NET).
  • Radioligand displacement : Use 3H^3\text{H}-labeled analogs to measure IC50_{50}.
  • Functional assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells.
  • Molecular docking : Align with X-ray structures of homologous receptors for SAR analysis .

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